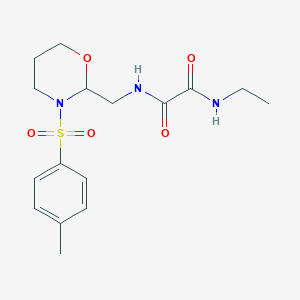

N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O5S and its molecular weight is 369.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Polyamine Analogue-Induced Programmed Cell Death N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a related polyamine analogue, demonstrates cytotoxic activity in cancer research. Its mechanism involves the induction of programmed cell death (PCD) via the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), leading to oxidative stress from hydrogen peroxide production. This research suggests a potential for differential sensitivity in antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).

Synthesis and Chemical Properties The compound is involved in various synthetic processes, such as the [4 + 2] annulation with N-tosylimines, producing tetrahydropyridine derivatives in regioselective manners. This indicates its significance in synthetic chemistry for creating highly functionalized structures (Zhu, Lan, & Kwon, 2003).

Potential in Electrosynthesis In a study on electropolymerization, a methyl-substituted nitrogen analog of this compound exhibited a lowered oxidation potential, resulting in films with favorable electroactivity and stability. This shows its potential application in electrosynthesis and optoelectronic properties (Feng et al., 2015).

Application in Acid-Catalyzed Rearrangement A novel synthesis approach using acid-catalyzed rearrangement for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates its role in creating new useful formulas for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Influence on Electron Transfer Processes Its role in intermolecular electron transfer processes has been studied, showing significance in understanding the dynamics of such transfers and their temperature dependence (Nagasawa et al., 1994).

Electrochemical CO2 Reduction Modulation In electrochemical studies, this compound has been shown to modulate the reduction of carbon dioxide, highlighting its potential in catalytic processes and environmental applications (Sun, Ramesha, Kamat, & Brennecke, 2014).

Contribution to Synthetic Chemistry Its use in the parallel synthesis of aliphatic oxamides illustrates its value in creating a diverse array of chemical compounds, emphasizing its versatility in organic synthesis (Bogolubsky et al., 2016).

Role in Coordination Polymers The compound's derivatives have been used in creating coordination polymers, displaying unique luminescent and magnetic properties. This underscores its potential in materials science and nanotechnology (Ma et al., 2018).

Propiedades

IUPAC Name |

N-ethyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-24-14)25(22,23)13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRRVXHJAFYNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)

![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)